molecular formula C15H14O3 B177204 3,4-Dimethoxybenzophenone CAS No. 4038-14-6

3,4-Dimethoxybenzophenone

Cat. No. B177204
Key on ui cas rn: 4038-14-6
M. Wt: 242.27 g/mol
InChI Key: WCNOATOQNSHEFK-UHFFFAOYSA-N
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Patent
US06296785B1

Procedure details

The process of Step 1, Example 4 was followed except that 292 grams of 1,2-dimethoxy benzene, 297 grams of benzoyl chloride, and 281 grams of aluminum chloride were used to yield 490 grams of 3,4-dimethoxy benzophenone.
Quantity
292 g
Type
reactant
Reaction Step One
Quantity
297 g
Type
reactant
Reaction Step Two
Quantity
281 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].[C:11](Cl)(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Cl-].[Al+3].[Cl-].[Cl-]>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:6]=[CH:5][C:4]=1[O:9][CH3:10])[C:11]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:18] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
292 g
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Step Two
Name
Quantity
297 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
281 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)C2=CC=CC=C2)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 490 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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